5-Chlorotetrahydropyridazin-3(2H)-one
Description
5-Chlorotetrahydropyridazin-3(2H)-one is a bicyclic heterocyclic compound featuring a pyridazine ring fused with a tetrahydropyran-like structure. It is characterized by a chlorine atom at the 5-position and a ketone group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly for functionalizing pyridazine derivatives via nucleophilic substitution or cross-coupling reactions . Its synthesis typically involves the reaction of 5-chloro-6-phenylpyridazin-3(2H)-one with halides in the presence of a base (e.g., K₂CO₃) and acetone as a solvent .
Properties
Molecular Formula |
C4H7ClN2O |
|---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
5-chlorodiazinan-3-one |
InChI |
InChI=1S/C4H7ClN2O/c5-3-1-4(8)7-6-2-3/h3,6H,1-2H2,(H,7,8) |
InChI Key |
FLAKNDCPCYKXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNNC1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorotetrahydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with chlorinated ketones or aldehydes. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chlorotetrahydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield tetrahydropyridazinone derivatives with different substituents.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the 5-position.
Scientific Research Applications
5-Chlorotetrahydropyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chlorotetrahydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazin-3(2H)-one Derivatives
Pyridazin-3(2H)-one derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 5-Chlorotetrahydropyridazin-3(2H)-one with analogous compounds:
Structural Features and Physicochemical Properties
Key Research Findings and Trends
Substituent Position Matters : Chlorine at the 5-position (vs. 4-position) increases electrophilicity, making this compound more reactive toward nucleophiles .
Hybrid Structures Enhance Bioactivity : Incorporation of hydrazine (e.g., 5-(2-benzylidenehydrazinyl) derivatives) or piperidine groups significantly improves antimicrobial and anticancer profiles .
Fluorinated Derivatives Show Promise: Trifluoromethyl-substituted pyridazinones exhibit superior pharmacokinetic properties, warranting further drug development studies .
Biological Activity
5-Chlorotetrahydropyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their diverse biological activities. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds, leading to the formation of the pyridazine ring. This structural feature is crucial for its biological activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in a study evaluating multiple derivatives, compounds similar to this compound showed GI50 values ranging from 29 nM to 78 nM , indicating strong inhibitory effects on cancer cell proliferation .
The mechanism of action appears to involve inhibition of the EGFR/BRAF pathways , which are often overactive in cancer cells. Inhibitory assays revealed that derivatives with specific substitutions on the phenyl group exhibited enhanced potency against these pathways, with some derivatives outperforming established drugs like erlotinib .
Other Biological Activities
Beyond anticancer effects, this compound has been associated with several other biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains, making them potential candidates for antibiotic development.
- Antioxidant Properties : The ability to scavenge free radicals suggests a role in mitigating oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders .
- Anti-inflammatory Effects : Some studies indicate that these compounds may exhibit anti-inflammatory properties by modulating key inflammatory pathways.
Study 1: Antiproliferative Activity Assessment
In a controlled experiment, this compound was tested against A549 human lung adenocarcinoma cells. The compound was found to reduce cell viability significantly at concentrations as low as 100 µM , showing promise as a potential chemotherapeutic agent .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various derivatives of this compound. It was observed that modifications to the substituents on the pyridazine ring significantly influenced biological activity. For example, compounds with electron-donating groups exhibited enhanced anticancer activity compared to their electron-withdrawing counterparts .
Data Summary
| Biological Activity | IC50/Effectiveness | Notes |
|---|---|---|
| Antiproliferative (A549 cells) | 29 nM - 78 nM | Strong inhibition of cancer cell growth |
| Antimicrobial | Varies | Effective against multiple strains |
| Antioxidant | Moderate | Scavenges free radicals |
| Anti-inflammatory | Significant | Modulates inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
